molecular formula C21H18N2O3 B12923534 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-59-3

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B12923534
CAS No.: 924634-59-3
M. Wt: 346.4 g/mol
InChI Key: DLWNYTLQAVGLRV-UHFFFAOYSA-N
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Description

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound that features both quinoline and indole moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This is followed by the formation of the quinoline ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is unique due to its combined indole and quinoline structures, which confer a wide range of biological activities and synthetic versatility. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

924634-59-3

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

8-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C21H18N2O3/c1-2-12-6-5-8-15-18(21(25)26)20(24)17(23-19(12)15)10-13-11-22-16-9-4-3-7-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26)

InChI Key

DLWNYTLQAVGLRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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